molecular formula C25H18BrF2NO2 B13891040 2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine

2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine

Cat. No.: B13891040
M. Wt: 482.3 g/mol
InChI Key: POSHZFIEYVGGKI-UHFFFAOYSA-N
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Description

2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine is a complex organic compound that features a pyridine ring substituted with benzyloxy groups at positions 2 and 6, and a 4-bromo-2,6-difluorophenyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups, such as bromine and fluorine, can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic and steric characteristics .

Properties

Molecular Formula

C25H18BrF2NO2

Molecular Weight

482.3 g/mol

IUPAC Name

3-(4-bromo-2,6-difluorophenyl)-2,6-bis(phenylmethoxy)pyridine

InChI

InChI=1S/C25H18BrF2NO2/c26-19-13-21(27)24(22(28)14-19)20-11-12-23(30-15-17-7-3-1-4-8-17)29-25(20)31-16-18-9-5-2-6-10-18/h1-14H,15-16H2

InChI Key

POSHZFIEYVGGKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=C(C=C2)C3=C(C=C(C=C3F)Br)F)OCC4=CC=CC=C4

Origin of Product

United States

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